2'-Hydroxyaucuparin
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Overview
Description
2’-Hydroxyaucuparin is a biphenyl phytoalexin, a type of antimicrobial compound synthesized by plants in response to pathogen attacks. This compound is found in the Maloideae subfamily of the Rosaceae family, which includes economically important fruit trees such as apples (Malus domestica) and pears (Pyrus communis) . The compound plays a crucial role in the plant’s defense mechanism against microbial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxyaucuparin typically involves the use of yeast extract to induce the formation of biphenyl phytoalexins in cell suspension cultures of Sorbus pohuashanensis . The process involves treating the cell cultures with yeast extract, which triggers the production of 2’-Hydroxyaucuparin and its glycosides. The content of 2’-Hydroxyaucuparin reaches its peak at around 30 hours after treatment .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for 2’-Hydroxyaucuparin. The compound is primarily studied and produced in laboratory settings using cell suspension cultures and yeast extract treatments .
Chemical Reactions Analysis
Types of Reactions: 2’-Hydroxyaucuparin undergoes various chemical reactions, including oxidation, reduction, and glycosylation. The compound can be converted to its glycoside form, 2’-Hydroxyaucuparin 2’-O-β-d-glucopyranoside, through the action of glycosyltransferase enzymes .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are typically employed.
Glycosylation: Glycosyltransferase enzymes facilitate the addition of glucose moieties to 2’-Hydroxyaucuparin.
Major Products:
Oxidation: Oxidized derivatives of 2’-Hydroxyaucuparin.
Reduction: Reduced forms of the compound.
Glycosylation: 2’-Hydroxyaucuparin 2’-O-β-d-glucopyranoside.
Scientific Research Applications
2’-Hydroxyaucuparin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
2’-Hydroxyaucuparin exerts its effects primarily through its antimicrobial properties. The compound disrupts the cell membranes of pathogens, leading to their death. It also interferes with the metabolic processes of the pathogens, inhibiting their growth and proliferation . The molecular targets and pathways involved include the disruption of cell wall integrity and inhibition of essential enzymes in the pathogens .
Comparison with Similar Compounds
2’-Hydroxyaucuparin is part of a group of biphenyl phytoalexins, which also includes compounds like noraucuparin and aucuparin . These compounds share similar antimicrobial properties but differ in their specific chemical structures and the pathways they affect. For instance:
Properties
CAS No. |
98211-57-5 |
---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4-(2-hydroxyphenyl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C14H14O4/c1-17-12-7-9(8-13(18-2)14(12)16)10-5-3-4-6-11(10)15/h3-8,15-16H,1-2H3 |
InChI Key |
CBRMMSPVRYLGMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC=CC=C2O |
Origin of Product |
United States |
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